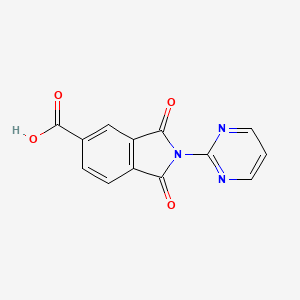

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Overview

Description

The compound 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic molecule that has been the subject of various studies due to its potential biological activities. Research has focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial, antifungal, antioxidant, and anticancer properties . These studies have led to the development of several methods for the synthesis of this compound and its derivatives, as well as the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amines involves cyclocondensation reactions. For instance, one method includes the cyclocondensation of 2-acetyl benzimidiazoles with thiourea to produce a series of novel derivatives . Another approach involves the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines to yield 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, which can be further modified . Additionally, the synthesis of related compounds, such as 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, has been reported, providing insights into the structural variations and synthesis strategies of this class of compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the interaction types that contribute to the formation of the crystal structure and the overall three-dimensional network.

Chemical Reactions Analysis

The chemical reactivity of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine derivatives has been explored through various reactions. For instance, Schiff base formation and subsequent reactions with thioacetic acid have been used to synthesize thiazolidinone derivatives . Additionally, reactions with acid anhydrides, malononitrile, chloroacetyl chloride, and aromatic aldehydes have been employed to produce a range of benzimidazole products with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their solubility, melting points, and stability, are influenced by their molecular structure. The presence of functional groups like the thiazole ring and benzimidazole moiety contributes to their biological activity. For example, some derivatives have shown good scavenging activity of DPPH radicals, indicating their antioxidant properties . Furthermore, the cytotoxic activity of certain derivatives against cancer cell lines has been evaluated, with some compounds exhibiting promising results .

Scientific Research Applications

Anticancer Properties

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine has shown promising results in cancer research. Specifically, derivatives of this compound have exhibited significant anticancer activity against various cancer cell lines. For instance, certain synthesized derivatives demonstrated potent activity against HepG2 (liver cancer) and PC12 (a type of nerve cell line) cancerous cell lines (Nofal et al., 2014). Additionally, compounds with a bis-benzimidazole structure were evaluated at the National Cancer Institute against the NCI 60 cell line panel, showing notable anticancer activity, which indicates their potential as lead compounds for cancer treatment (Rashid, 2020).

Antimicrobial Activity

There has been significant research on the antimicrobial properties of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine derivatives. These compounds have demonstrated notable antibacterial and antifungal activities. Some synthesized variants showed effectiveness comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Antioxidant Properties

Several studies have explored the antioxidant properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. These compounds have been tested in various in vitro systems for their ability to scavenge radicals and inhibit lipid peroxidation, showing promising results as antioxidants (Kuş et al., 2008).

Antitumor Activity

The compound has been investigated for its antitumor potential. For instance, thiabendazole-derived 1,2,3-triazole compounds synthesized from 4-(1-(prop-2-yn-1-yl)benzimidazole-2-yl)thiazole showed significant antiproliferative activity against various human cancer cell lines, indicating its potential as a chemotherapeutic agent (El Bourakadi et al., 2020).

Electrochemical Behavior

Research has also been conducted on the electrochemical behavior of benzimidazole-related compounds. A study investigating the electrochemical properties of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine, a related compound, under various temperatures provides insights into its potential application in chemical sensing and other electrochemical applications (Servi et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells from entering mitosis with DNA damage .

Mode of Action

This interaction could lead to changes in the phosphorylation state of the protein, thereby altering its function and potentially leading to cell cycle arrest .

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing the propagation of DNA damage to daughter cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine’s action would likely involve changes in cell cycle progression, potentially leading to cell cycle arrest. This could result in the prevention of cell division in cells with DNA damage, thereby preventing the propagation of the damage to daughter cells .

Action Environment

The action, efficacy, and stability of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine could be influenced by various environmental factors. These might include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of metabolic enzymes .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFRWSFKMIBEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354584 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

7187-47-5 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The paper discusses the synthesis of molecules containing the 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine core. What is the significance of this core structure in medicinal chemistry?

A1: The 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine core combines two important pharmacophores: benzimidazole and thiazole. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)